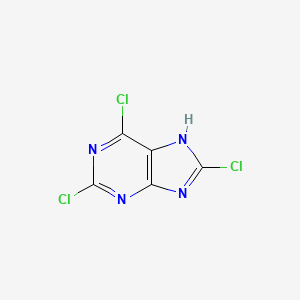

2,6,8-Trichloropurine

Descripción

Significance of Purine (B94841) Scaffolds in Chemical Biology and Drug Discovery

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is one of the most ubiquitous nitrogen-containing heterocycles in nature. rsc.orgthieme-connect.de Its derivatives are fundamental components of living organisms. rsc.org Two of the five primary nucleobases found in nucleic acids, adenine (B156593) and guanine, are purines. As such, they are essential building blocks of DNA and RNA. rsc.orgnumberanalytics.com Beyond their role in storing and transmitting genetic information, purine derivatives are crucial for a multitude of cellular functions. They are key components of vital biomolecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which serve as the primary energy currency in cells. numberanalytics.comwikipedia.org Furthermore, they are integral to coenzymes such as NADH and coenzyme A, and act as signaling molecules in processes like signal transduction, with cyclic AMP (cAMP) being a notable example. numberanalytics.comwikipedia.org

The inherent biological importance and structural versatility of the purine scaffold have made it a "privileged structure" in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Purine analogues, which mimic the structure of natural purines, are a significant class of therapeutic agents. wikipedia.org These molecules can interfere with the synthesis of nucleic acids or inhibit key metabolic enzymes, making them effective in treating various diseases. rsc.orgcancer.gov Consequently, purine derivatives have been developed into a broad spectrum of drugs, including anticancer, antiviral, and immunosuppressive agents. nih.govnih.govnih.gov The ability to modify the purine core at multiple positions allows for the fine-tuning of its biological activity, enabling the development of potent and selective drugs targeting enzymes like kinases, which are often dysregulated in diseases such as cancer. rsc.orgtandfonline.comresearchgate.net

Table 1: Examples of Biologically Significant Purine Derivatives This table is generated based on the research findings and is for illustrative purposes.

| Compound Name | Classification | Significance/Application |

| Adenine | Natural Purine Base | A fundamental component of DNA, RNA, and ATP. rsc.org |

| Guanine | Natural Purine Base | A fundamental component of DNA, RNA, and GTP. rsc.org |

| Mercaptopurine | Purine Analogue | Used in the treatment of acute leukemia. wikipedia.orgnih.gov |

| Acyclovir | Purine Analogue | A valuable antiviral agent used to treat herpes infections. nih.gov |

| Fludarabine | Purine Analogue | An antineoplastic agent used for certain leukemias and lymphomas. nih.govbenthamscience.com |

| Theophylline | Natural Purine Derivative | Occurs naturally and is used as a bronchodilator. thieme-connect.de |

| Azathioprine | Purine Analogue (Prodrug) | An immunosuppressive drug used to prevent transplant rejection. wikipedia.org |

Historical Context of Trichloropurine Synthesis and Reactivity Studies

The history of 2,6,8-trichloropurine is deeply rooted in the foundational work of organic chemistry. The German chemist Emil Fischer first coined the term "purine" in 1884 and later accomplished the first synthesis of the parent purine molecule in 1898. wikipedia.orgchemeurope.com His synthetic route notably involved this compound as a key intermediate. The process began with uric acid, a compound first isolated from kidney stones in 1776. thieme-connect.dewikipedia.org

A classical and historically significant method for synthesizing this compound is the reaction of uric acid with phosphorus oxychloride (POCl₃). slideshare.netcopbela.org This chlorination reaction effectively converts the hydroxyl groups of the uric acid tautomer into chlorine atoms, yielding the versatile trichlorinated purine. slideshare.netvulcanchem.com In Fischer's original synthesis of purine, the this compound was subsequently treated with hydroiodic acid (HI) to produce 2,6-diiodopurine, which was then reduced to purine using zinc dust. thieme-connect.dewikipedia.orgchemeurope.com

Early reactivity studies quickly established the value of this compound as a synthetic building block due to the differential reactivity of its three chlorine atoms to nucleophilic substitution. thieme-connect.de It was observed that the chlorine atom at the C6 position is the most reactive, followed by the one at C8, and finally the one at C2, which is the least reactive. thieme-connect.de This predictable regioselectivity allows for the sequential and controlled introduction of different functional groups, opening a pathway to a vast array of mono-, di-, and trisubstituted purine derivatives that would be otherwise difficult to access. google.comavcr.czmedmuv.com These pioneering studies on its synthesis and reactivity cemented the role of this compound as a cornerstone intermediate in purine chemistry.

Overview of Research Trajectories for this compound

Modern research continues to leverage the unique reactivity of this compound, expanding its application far beyond its initial historical context. Its utility as a versatile intermediate is a central theme in the synthesis of complex, biologically active molecules. solubilityofthings.com The compound serves as a critical starting material for creating libraries of substituted purines for drug discovery, particularly in the search for new anticancer and antiviral agents. vulcanchem.comsmolecule.com By acting as a purine antagonist, derivatives of this compound can inhibit enzymes crucial for nucleotide biosynthesis, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells or viruses. vulcanchem.comsmolecule.com

A significant trajectory in the application of this compound is in the development of kinase inhibitors. researchgate.net Since many kinases bind to the purine-based molecule ATP, the purine scaffold is an ideal starting point for designing competitive inhibitors. The sequential substitution of the chloro groups on the this compound ring with various moieties allows for the systematic exploration of the chemical space around the kinase ATP-binding site, leading to the discovery of potent and selective inhibitors for therapeutic intervention. researchgate.netnih.gov

Furthermore, the application of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), has dramatically broadened the scope of accessible purine derivatives starting from this compound. vulcanchem.comavcr.cz These reactions enable the formation of carbon-carbon bonds, introducing aryl and alkyl groups at specific positions on the purine core, which was a significant challenge with classical methods. vulcanchem.comthieme-connect.com This has led to the synthesis of novel 2,6,8,9-tetrasubstituted purines and other highly functionalized analogues for evaluation in medicinal chemistry and materials science. nih.gov The ongoing development of new synthetic strategies ensures that this compound will remain a pivotal scaffold in advanced organic synthesis research for the foreseeable future. solubilityofthings.com

Table 2: Reactivity of Chloro-Substituents in this compound This table is generated based on the research findings and is for illustrative purposes.

| Position on Purine Ring | Reactivity to Nucleophilic Substitution | Typical Reaction |

| C6 | Highest | Readily displaced by amines, alkoxides, and other nucleophiles. thieme-connect.deavcr.cz |

| C8 | Intermediate | Can be substituted, often requiring more forcing conditions than C6. thieme-connect.devulcanchem.com |

| C2 | Lowest | Least reactive and typically requires the most vigorous conditions for substitution. thieme-connect.deavcr.cz |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6,8-trichloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTCECRKQRKFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N1)Cl)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180297 | |

| Record name | 2,6,8-Trichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-52-9 | |

| Record name | 2,6,8-Trichloro-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,8-Trichloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Trichloropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,8-Trichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,8-trichloropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6,8 Trichloropurine and Precursors

Classical Synthesis Routes to 2,6,8-Trichloropurine

Traditional methods for synthesizing this compound have historically relied on the direct chlorination of uric acid and its derivatives, or the conversion from sulfur-containing purine (B94841) analogues.

Chlorination of Uric Acid Derivatives

The most established and widely cited method for producing this compound is the direct chlorination of uric acid. copbela.orgwikipedia.orgchemeurope.com This reaction is typically carried out using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). copbela.orgvulcanchem.com The process often involves heating uric acid with phosphorus oxychloride, sometimes in the presence of a tertiary amine hydrochloride like N,N-diethylaniline hydrochloride, to facilitate the reaction. vulcanchem.comoregonstate.edu

The reaction proceeds via an exhaustive chlorination of the uric acid molecule, replacing the hydroxyl groups at positions 2, 6, and 8 with chlorine atoms. vulcanchem.com Historically, phosphorus pentachloride (PCl₅) has also been used for this transformation. wikipedia.orgchemeurope.comchemicalbook.com The general reaction scheme first described by Emil Fischer involved reacting uric acid with PCl₅ to yield this compound. wikipedia.orgchemeurope.comuio.no

The conditions for this chlorination can significantly impact the yield. For instance, one classical method involves heating uric acid with phosphorus oxychloride at 120°C for 20 hours. vulcanchem.com The presence of certain amine hydrochlorides has been found to influence the reaction outcome. While N,N-diethylaniline hydrochloride has been shown to give yields of this compound in the range of 41-51%, the use of triethylamine (B128534) hydrochloride under anhydrous conditions resulted in very low yields. oregonstate.edu Interestingly, the controlled addition of water to the reaction mixture with triethylamine hydrochloride markedly increased the yield of this compound. oregonstate.edu

Table 1: Effect of Amine Hydrochloride and Water Content on this compound Yield from Uric Acid

| Amine Hydrochloride | Water Content | Yield (%) | Reference |

| N,N-Diethylaniline hydrochloride | Anhydrous | 41-51 | oregonstate.edu |

| Triethylamine hydrochloride | Anhydrous | Trace to 1.5 | oregonstate.edu |

| Triethylamine hydrochloride | 10 µL added | 26.2 | vulcanchem.com |

| N,N-dimethylaniline | Not specified | 43.3 | oregonstate.edu |

| N,N-dimethyl-p-toluidine hydrochloride | Not specified | 28.3 | oregonstate.edu |

Conversion from Purine Thiol Analogues

An alternative classical approach to this compound involves the conversion of purine thiol analogues. One such precursor is 2,6,8-purinetrithiol, which can be chlorinated using chlorine gas to produce this compound. smolecule.com This method highlights the versatility of starting materials for accessing the trichlorinated purine core. The reactivity of the thiol groups allows for their replacement with chlorine atoms, providing another synthetic entry point.

Modern and Optimized Synthetic Approaches

More recent research has focused on developing more efficient and selective methods for the synthesis of this compound and other halogenated purines. These modern approaches include the development of catalytic systems and advanced electrophilic chlorination strategies.

Development of Catalytic Chlorination Techniques

While specific examples of catalytic chlorination for the direct synthesis of this compound are not extensively detailed in the provided context, the development of catalytic methods for purine modification is an active area of research. For instance, in the synthesis of other substituted purines, palladium-catalyzed cross-coupling reactions are employed. avcr.cz These types of catalytic systems offer the potential for more controlled and selective halogenations, although their direct application to the exhaustive chlorination of uric acid to this compound remains a subject for further investigation.

Advanced Electrophilic Chlorination Strategies

Advanced electrophilic chlorination strategies offer more precise control over the halogenation of the purine ring system. solubilityofthings.com These methods often involve the use of organometallic intermediates. For example, a protected 6-chloropurine (B14466) can be metalated at the C8 position using a strong base like lithium tetramethylpiperidide (LiTMP). mdpi.com Subsequent treatment of this lithium intermediate with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆), can introduce a chlorine atom at the desired position. mdpi.com While this specific example leads to a 2,4,6-trichloropurine derivative, the principle of directed metalation followed by electrophilic trapping represents a powerful and modern strategy for the synthesis of specifically substituted halopurines, including isomers of trichloropurine. mdpi.com This approach allows for regioselective functionalization that is often difficult to achieve with classical bulk chlorination methods.

Reactivity and Mechanistic Investigations of 2,6,8 Trichloropurine

Cross-Coupling Reactions of 2,6,8-Trichloropurine

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds and have been applied to the functionalization of halogenated purines. These methods allow for the introduction of a wide variety of substituents onto the purine (B94841) core, providing access to compounds that would be difficult to synthesize using traditional methods.

Palladium-Catalyzed Cross-Coupling Strategies

The versatility of palladium catalysis allows for the coupling of this compound with a broad range of organometallic reagents. The reactivity of the three chlorine atoms in these cross-coupling reactions is influenced by both electronic and steric factors, as well as the specific reaction conditions, including the choice of catalyst, ligand, and base.

Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organohalide with an organoboronic acid or its ester, is a widely used method for the formation of biaryl and vinyl-aryl bonds. Research on the Suzuki-Miyaura coupling of 2,6-dihalopurines has demonstrated that regioselective functionalization is achievable. scispace.comresearchgate.net This knowledge can be extrapolated to predict the behavior of this compound.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the purine, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

For this compound, the regioselectivity of the Suzuki-Miyaura coupling is expected to be influenced by the relative reactivity of the C-Cl bonds. Based on studies with 2,6-dihalopurines, the C6 position is the most reactive towards oxidative addition, followed by the C2 and then the C8 position, although the precise order for the less reactive positions can be influenced by the specific reaction conditions and the nature of the protecting group on the purine nitrogen. By carefully controlling the stoichiometry of the organoboronic acid and the reaction conditions, it may be possible to achieve selective mono-, di-, or even tri-arylation or -vinylation of the purine core.

Below is a table summarizing the expected reactivity and potential products in a Suzuki-Miyaura coupling with one equivalent of an organoboronic acid.

| Position | Relative Reactivity | Expected Major Product (with 1 eq. ArB(OH)₂) |

|---|---|---|

| C6 | High | 6-Aryl-2,8-dichloropurine |

| C2 | Medium | 2-Aryl-6,8-dichloropurine |

| C8 | Low | 8-Aryl-2,6-dichloropurine |

Stille Coupling with Organostannanes

The Stille coupling reaction provides another powerful method for carbon-carbon bond formation, utilizing organostannanes as the organometallic coupling partner. wikipedia.org While specific studies on the Stille coupling of this compound are not abundant, research on other 6-chloropurines has shown that this transformation is a viable and efficient method for their functionalization. capes.gov.br

The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura coupling and involves oxidative addition, transmetalation, and reductive elimination. A key difference is the nature of the organometallic reagent and the conditions required for transmetalation.

The reactivity of the different chlorine atoms in this compound in Stille coupling is also expected to follow the general trend of C6 > C8 > C2. This regioselectivity allows for the stepwise introduction of different organic groups by first performing a Stille coupling at the C6 position, followed by a subsequent coupling reaction at one of the less reactive positions.

The Stille reaction is known for its tolerance of a wide range of functional groups on both the organostannane and the organic halide, making it a valuable tool for the synthesis of complex purine derivatives.

The following table outlines the expected outcomes of a Stille coupling with one equivalent of an organostannane.

| Position | Relative Reactivity | Expected Major Product (with 1 eq. RSnBu₃) |

|---|---|---|

| C6 | High | 6-Substituted-2,8-dichloropurine |

| C8 | Medium | 8-Substituted-2,6-dichloropurine |

| C2 | Low | 2-Substituted-6,8-dichloropurine |

Sonogashira Coupling with Alkynes

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The utility of the Sonogashira reaction has been demonstrated in the synthesis of complex molecules, including pharmaceuticals and natural products, often proceeding under mild conditions. wikipedia.org

In the context of purine chemistry, Sonogashira couplings are instrumental for introducing alkynyl substituents, which are precursors to a wide range of other functional groups. For polyhalogenated purines like this compound, the reaction offers a pathway to sequentially substitute the halogen atoms. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) species undergoes oxidative addition with the purinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the alkynylated purine and regenerates the active palladium(0) catalyst. libretexts.org

While studies specifically detailing the Sonogashira coupling of this compound are not extensively reported, the reactivity can be inferred from related di- and tri-halopurines. For instance, the coupling of 9-substituted-6-chloro-2,8-diiodopurines has been shown to be highly regioselective, with the more reactive C-I bonds reacting preferentially over the C-Cl bond. rsc.orgbohrium.com This suggests that in this compound, the relative reactivity of the three C-Cl bonds would be the determining factor for selectivity. Generally, the reactivity order for halides in these couplings is I > Br > Cl > OTf. wikipedia.org

Table 1: Key Features of the Sonogashira Coupling Reaction

| Feature | Description |

| Reactants | Terminal Alkyne, Aryl/Vinyl Halide (e.g., this compound) |

| Catalyst System | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine (e.g., Triethylamine (B128534), Diisopropylamine) |

| Bond Formed | C(sp²)-C(sp) |

| Key Intermediates | Palladium(II) complex, Copper(I) acetylide |

Copper-free Sonogashira protocols have also been developed, which can be advantageous in synthesizing molecules where copper may cause unwanted side reactions or complicate purification. libretexts.org In these systems, the deprotonation of the alkyne is thought to occur directly at the palladium center after the formation of a π-alkyne-palladium complex. libretexts.org

Other Transition Metal-Catalyzed Coupling Reactions

Beyond Sonogashira coupling, this compound is a versatile substrate for various other transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. eie.grnih.gov These reactions enable the introduction of diverse substituents at the 2, 6, and 8 positions of the purine core.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. scispace.com It is valued for the mild reaction conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of the boron-containing byproducts. scispace.com For halopurines, the Suzuki-Miyaura reaction provides an efficient route to synthesize aryl-, heteroaryl-, or alkenyl-substituted purines. scispace.com Studies on 2,6-dihalopurines have demonstrated excellent regioselectivity, allowing for the stepwise functionalization of the purine ring. scispace.com For example, 9-benzyl-2,6-dichloropurine reacts with one equivalent of phenylboronic acid to selectively yield 9-benzyl-2-chloro-6-phenylpurine. scispace.com

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki-Miyaura reaction, the Stille coupling has been applied to dihalopurines with good regioselectivity. The choice between Stille and Suzuki-Miyaura can depend on the desired substituent and the stability or availability of the respective organometallic reagent. scispace.com

Heck Coupling: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. ustc.edu.cn This reaction could be employed to introduce alkenyl groups at the chloro-positions of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. ustc.edu.cn It represents a key method for synthesizing amino-substituted purines from this compound, providing an alternative to traditional nucleophilic aromatic substitution methods.

Table 2: Overview of Transition Metal-Catalyzed Reactions for Functionalizing Halopurines

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Organoboron Compound | C-C | Palladium |

| Stille | Organostannane | C-C | Palladium |

| Heck | Alkene | C-C | Palladium |

| Negishi | Organozinc Compound | C-C | Palladium or Nickel |

| Buchwald-Hartwig | Amine | C-N | Palladium |

Regioselectivity in Cross-Coupling Reactions

When a substrate like this compound possesses multiple reactive sites, controlling the regioselectivity of the reaction is paramount for achieving the desired product. The chlorine atoms at the C2, C6, and C8 positions of the purine ring exhibit different reactivities, which can be exploited for selective, stepwise functionalization.

The inherent electronic properties of the purine ring system are a primary determinant of regioselectivity. The C6 position is generally the most electrophilic, followed by the C2 and then the C8 position. This electrophilicity trend often dictates the site of the first cross-coupling reaction. For instance, in the Suzuki-Miyaura coupling of 9-benzyl-2,6-dichloropurine, the reaction occurs selectively at the C6 position, reflecting its higher reactivity. scispace.com

However, the intrinsic reactivity can be modulated or even overridden by several factors:

Nature of the Halogen: In mixed polyhalogenated purines, the reactivity order of C-X bonds in oxidative addition to Palladium(0) is C-I > C-Br > C-OTf > C-Cl. This principle is demonstrated in the reaction of 9-benzyl-6-chloro-2-iodopurine, where Suzuki-Miyaura coupling with phenylboronic acid selectively yields 9-benzyl-6-chloro-2-phenylpurine, with the reaction occurring at the more labile C-I bond. scispace.com

Catalyst and Ligand Effects: The choice of the palladium catalyst and its associated ligands can dramatically influence the site of reaction. This has been clearly demonstrated in the Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. rsc.orgbohrium.com Catalysts with monodentate phosphine (B1218219) ligands like Pd(PPh₃)₄ favor coupling at the C2 position. In contrast, using catalysts with bidentate ligands or electron-rich monodentate ligands can switch the selectivity to favor the C8 position. rsc.orgbohrium.com This catalyst control offers a powerful tool for directing the synthesis towards a specific isomer.

Reaction Conditions: Temperature, solvent, and base can also play a role in determining the regiochemical outcome of a coupling reaction. nih.gov In some cases, ligand-free conditions at high temperatures have been shown to provide unprecedented regioselectivity that differs from ligand-controlled systems. nih.gov

By carefully selecting the coupling partners, reaction type, and catalytic system, chemists can achieve a high degree of control over the sequential functionalization of this compound, enabling the synthesis of a wide array of specifically substituted purine derivatives.

C-H Activation Strategies in Conjunction with Cross-Coupling

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis. nih.gov It offers an alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized substrates (like organic halides). researchgate.net Instead, a C-H bond is directly converted into a C-metal bond, which can then react with a coupling partner. mdpi.com

In the context of purine chemistry, C-H activation can be envisioned as a complementary strategy to the cross-coupling of this compound. While the initial functionalization of the trichloropurine scaffold would rely on its C-Cl bonds, subsequent modifications could potentially be achieved through C-H activation at other positions on the purine ring or on substituents introduced during the initial couplings.

Two main strategies are employed for site-selective C-H activation:

Directing Groups: A functional group on the substrate coordinates to the metal catalyst, directing it to activate a specific, often ortho, C-H bond. nih.gov This is the most popular strategy for achieving high regioselectivity. For a purine derivative, a substituent introduced via an initial cross-coupling could be designed to act as a directing group for a secondary C-H activation/functionalization step.

Innate Heterocycle Reactivity: Some heteroaromatic systems have C-H bonds that are inherently more acidic or electronically favored for activation, allowing for functionalization without a directing group. nih.gov While this approach can be less predictable, careful planning can lead to successful implementation.

For example, after a Suzuki-Miyaura reaction to form a 2-phenyl-6,8-dichloropurine, a ruthenium or palladium catalyst could potentially be used to arylate the ortho position of the phenyl ring via a pyridine-directed C-H activation strategy. researchgate.net This combination of classical cross-coupling with C-H activation allows for the rapid construction of molecular complexity from a simple starting material like this compound. This approach streamlines synthesis by reducing the number of steps required for pre-functionalization. nih.gov

Reduction Reactions for Dehalogenation

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. organic-chemistry.org This process is a type of reduction and is a crucial transformation in organic synthesis, particularly for the selective modification of polyhalogenated compounds like this compound. By selectively removing one or more chlorine atoms, a range of di- and mono-chlorinated purine intermediates can be synthesized, which can then be used in further functionalization reactions.

Various methods have been developed for reductive dehalogenation, employing different reducing agents and catalysts. organic-chemistry.org Common approaches include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). cabidigitallibrary.org

Metal/Acid Systems: Combinations like zinc dust in an acidic or alkaline medium can effectively reduce C-Cl bonds. oregonstate.edu

Hydride Reagents: Reagents such as tri-n-butyltin hydride (though its tin byproducts are toxic) or silanes in the presence of a catalyst can be used. organic-chemistry.org

The choice of method depends on the desired selectivity and the tolerance of other functional groups present in the molecule.

Selective Dechlorination Methodologies

Achieving selective dechlorination of this compound requires precise control over reaction conditions to target a specific C-Cl bond while leaving others intact. The different electronic environments of the C2, C6, and C8 positions lead to differences in the reactivity of the attached chlorine atoms, which can be exploited for selective reduction.

Catalytic hydrogenation is a common and effective method for this purpose. The selectivity can often be controlled by the choice of catalyst, solvent, temperature, and the presence of a base to neutralize the HCl formed during the reaction. cabidigitallibrary.org For example, in the selective dechlorination of 2,3,6-trichloropyridine, adjusting the reaction temperature and using an acid-binding agent like triethylamine was shown to significantly improve the selectivity for the desired 2,3-dichloropyridine (B146566) product. cabidigitallibrary.org

A similar strategy can be applied to this compound. It is generally observed that the C6-Cl bond is the most reactive towards both nucleophilic substitution and reduction. Therefore, milder reduction conditions would likely favor the removal of the C6 chlorine to yield 2,8-dichloropurine. More forcing conditions would be required to remove the more resistant C2 and C8 chlorines.

Table 3: Potential Conditions for Selective Dechlorination

| Reagent/Catalyst | Conditions | Potential Outcome on this compound |

| H₂, Pd/C, MgO | Alcoholic solvent, room temp. | Stepwise reduction, potentially starting at C6 |

| Zn dust, NH₄OH | Aqueous dispersion | Dechlorination, selectivity may vary |

| H₂, Pd(OH)₂/CaCO₃ | Aqueous/alcoholic solvent | Selective dehalogenation |

Gabriel and Colman first reported the use of a palladium hydroxide (B78521) on calcium carbonate catalyst for the dehalogenation of chloropyrimidines, demonstrating the early application of catalytic reduction in this area. oregonstate.edu The use of a base like magnesium oxide or sodium hydroxide is often necessary to control the acidity generated from the hydrogen chloride byproduct, which can otherwise affect the reaction rate and catalyst activity. oregonstate.edu

Partial Reduction of the Purine Nucleus

A potential side reaction during the catalytic hydrogenation of purines and related heterocycles is the over-reduction, not just of the C-Cl bonds, but of the aromatic purine nucleus itself. oregonstate.edu The purine ring system, being composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, can undergo reduction under certain conditions, leading to the loss of aromaticity and the formation of di- or tetrahydro-purine derivatives.

This partial reduction of the nucleus is generally an undesired outcome when the goal is selective dehalogenation. It has been observed during the reduction of dichloropyrimidines that if the reaction is not carefully controlled (e.g., by monitoring hydrogen uptake), the pyrimidine ring itself can be reduced. oregonstate.edu In some instances, hydrogen uptake can be double what is required for simple dehalogenation, indicating that nuclear reduction is occurring. oregonstate.edu

Factors that can promote the reduction of the purine nucleus include:

Harsh Reaction Conditions: High pressures of hydrogen, elevated temperatures, and prolonged reaction times increase the likelihood of over-reduction.

Catalyst Choice: Highly active catalysts may promote ring reduction.

Substrate Electronics: The electronic nature of the purine ring, influenced by its substituents, can affect its susceptibility to reduction.

To minimize partial reduction of the purine nucleus, reaction conditions must be carefully optimized. This typically involves using the mildest possible conditions (lower temperature and pressure), carefully monitoring the reaction progress by techniques like TLC or GC to stop it once the desired dehalogenation has occurred, and selecting a catalyst known for its chemoselectivity.

Derivatization and Functionalization of 2,6,8 Trichloropurine for Advanced Chemical Synthesis

Synthesis of Substituted Purine (B94841) Bases

The functionalization of 2,6,8-trichloropurine is a key strategy for producing substituted purine bases. The differential reactivity of the chlorine atoms at the C2, C6, and C8 positions can be exploited to achieve selective substitutions, leading to either fully substituted purines or dihalopurine intermediates that can be used in subsequent reactions.

The conversion of this compound into trisubstituted derivatives involves the replacement of all three chlorine atoms. However, these reactions can exhibit limited selectivity, often resulting in mixtures of mono-, di-, and trisubstituted products that require separation. avcr.cz For instance, analogous reactions on 2,6,8-trichloro-9-THP-purine have been shown to produce such separable mixtures. avcr.cz

One approach to creating trisubstituted purines involves treating this compound with a significant excess of a primary or secondary amine in ethanol (B145695) or methanol (B129727), which can lead to 6-substituted purine derivatives that are then further modified. google.com A more direct route to a trisubstituted product is the conversion of 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine to its triazido counterpart by reacting it with sodium azide. mdpi.com

Table 1: Synthesis of 2,6,8-Triazido-9-(tetrahydropyran-2-yl)purine

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|

This method and others underscore the utility of this compound as a scaffold for building highly functionalized purine cores. mdpi.com

This compound is a critical precursor for the synthesis of dihalopurines, which are valuable intermediates in their own right. Historically, the first synthesis of purine itself, accomplished by Emil Fischer, involved the reduction of 2,6-diiodopurine, which was obtained from this compound. thieme-connect.de This highlights the foundational role of trichloropurine in accessing key intermediates.

The regioselectivity of substitution reactions on trihalopurines like this compound is complex and less controlled compared to reactions on dihalopurines. avcr.cz Studies on 2,6- and 6,8-dihalopurines have shown that cross-coupling reactions tend to occur preferentially at the C6 position in dichloropurines. avcr.cz While achieving selective monosubstitution on this compound can be challenging, the resulting di- and trisubstituted mixtures can be separated, with the dihalopurines serving as platforms for further targeted modifications. avcr.cz

Formation of Purine Nucleosides and Nucleotides

The synthesis of purine nucleosides, the fundamental building blocks of DNA and RNA, is a significant application of this compound and its derivatives. solubilityofthings.com Glycosylation reactions, which involve the formation of a C-N glycosidic bond between the purine base and a sugar moiety, are central to this process.

The attachment of a sugar ring to the N9 position of the purine is typically achieved through methods such as fusion synthesis or the use of metal salts to facilitate the coupling. researchgate.net These reactions are crucial for converting the heterocyclic base into a nucleoside.

The fusion method is a direct approach for synthesizing nucleosides, particularly those with weakly basic heterocyclic components like this compound. researchgate.netchemistry-chemists.com The process involves melting an acylated sugar with the purine base, often under vacuum and with the aid of a mild acid catalyst. Catalysts such as zinc chloride (ZnCl₂), p-toluenesulfonic acid, or ethyl polyphosphate are commonly used to promote the reaction and can influence the yield of the resulting nucleoside. tandfonline.comjst.go.jp

A notable example is the condensation of this compound with 1-trichloroacetyl sugars or 1,2,3,5-tetra-O-acetyl-D-furanose to produce the corresponding acetylated nucleosides. tandfonline.comjst.go.jp Dideoxy nucleosides of this compound have also been synthesized via fusion with 1-O-acetyl-2,3-dideoxyribose derivatives. acs.org

Table 2: Effect of Catalyst on Fusion Synthesis Yield

| Reactants | Catalyst | Yield | Product | Reference |

|---|---|---|---|---|

| This compound + 1-Trichloroacetyl Sugar | Zinc Chloride | 39.0% | 9-(Tetra-O-acetyl-β-D-glucopyranosyl)-2,6,8-trichloropurine | tandfonline.com |

| This compound + 1-Trichloroacetyl Sugar | p-Toluenesulfonic Acid | 30.0% | 9-(Tetra-O-acetyl-β-D-glucopyranosyl)-2,6,8-trichloropurine | tandfonline.com |

The metal salt method, a classic technique in nucleoside synthesis, involves the reaction of a purine's heavy metal salt with a protected glycosyl halide. researchgate.net In the original procedure developed by Fischer, the silver salt of this compound was heated with acetobromoglucose in xylene to afford the corresponding glucopyranoside. thieme-connect.degu.se

This method was later improved by using mercury salts, which offer better reactivity and solubility compared to silver salts. gu.se The primary advantage of this approach is that the position of the sugar substitution and the anomeric configuration at the C1' position can be precisely controlled. The reaction between the silver salt of this compound and a protected 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is a key example of this procedure. researchgate.net

Glycosylation Reactions with Sugars and Sugar Derivatives

Quaternary Ammonium (B1175870) Ionization Methods

The formation of quaternary ammonium salts from halogenated purines represents a valuable strategy in nucleoside synthesis. This method enhances the reactivity of the purine for subsequent nucleophilic substitution reactions. For instance, treatment of 6-chloropurine (B14466) derivatives with trimethylamine (B31210) can yield a corresponding quaternary ammonium chloride. This intermediate can then be reacted with nucleophiles, such as potassium fluoride, to introduce different functionalities. researchgate.net This approach offers an alternative to direct displacement and can be advantageous in specific synthetic contexts. researchgate.netpharmiweb.com

Stereochemical Control in Nucleoside Formation

Achieving stereochemical control during the formation of the N-glycosidic bond is a critical challenge in nucleoside synthesis. The desired β-anomer is often the biologically active form, and various strategies are employed to favor its formation. acs.org

Several factors influence the stereoselectivity of glycosylation reactions:

Neighboring Group Participation: Protecting groups on the sugar moiety, particularly at the C-2 position, can influence the stereochemical outcome. Participating groups, such as acyl groups, can lead to the formation of an intermediate that shields one face of the sugar, directing the incoming nucleobase to the opposite face, resulting in the desired β-anomer. scripps.edu

The Anomeric Effect: This electronic effect favors the axial orientation of electronegative substituents at the anomeric carbon, which can influence the product distribution. fiveable.me

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the kinetics and thermodynamics of the glycosylation reaction, thereby affecting the ratio of α and β anomers. fiveable.me

Substrate Structure: The reactivity and steric hindrance of both the glycosyl donor and the purine base play a crucial role in determining the stereoselectivity of the bond formation. fiveable.me

In some cases, such as the reaction of this compound with 1-O-acetyl-2,3-dideoxyribose derivatives, a 1:1 mixture of anomers may be formed. acs.org However, methods like the Mitsunobu reaction, when applied to the glycosylation of purines with unprotected D-ribose, have been shown to yield β-ribopyranosyl nucleosides exclusively. acs.org

N-Glycosidic Bond Formation Strategies

The creation of the N-glycosidic bond between a purine, such as this compound, and a sugar moiety is a cornerstone of nucleoside synthesis. Several methods have been developed to achieve this transformation, each with its own advantages and limitations. acs.org

| Method | Description | Key Features |

| Metal Salt Method | Involves the reaction of a metal salt of the purine (e.g., silver or mercury salt) with a protected sugar halide. gu.seresearchgate.net | Historically significant; mercury salts offered increased reactivity and solubility compared to silver salts. gu.se |

| Fusion Reaction | A per-acylated sugar is heated with the purine base at high temperatures (e.g., 150-155°C) in a melt to form the nucleoside. acs.orgresearchgate.net | A direct method that can be effective for basic heterocyclic systems like substituted purines. researchgate.net |

| Silyl-Hilbert-Johnson (Vorbrüggen) Reaction | A silylated heterocycle is reacted with an acylated sugar in the presence of a Lewis acid catalyst. gu.se | A widely used and mild method that avoids the use of halo-sugars, which can be difficult to handle. gu.se |

| Mitsunobu Reaction | Allows for the direct glycosylation of purines with unprotected or partially protected sugars under mild conditions. acs.org | Can provide high stereoselectivity, preferentially forming the β-anomer. acs.org |

The choice of strategy often depends on the specific substrates, desired stereochemistry, and the need for protecting groups. For instance, the fusion method has been used to synthesize dideoxy nucleosides from this compound, resulting in an anomeric mixture. acs.org

Synthesis of Modified Nucleosides with Therapeutic Potential

The modification of nucleosides derived from this compound is a key strategy in the development of new therapeutic agents. The chlorine atoms on the purine ring serve as reactive handles for introducing a wide range of substituents, leading to compounds with potential antiviral and anticancer activities. researchgate.netsolubilityofthings.com

The sequential displacement of the chloro groups on this compound is a well-established method for creating diverse derivatives. The reactivity of the halogen atoms generally follows the order C6 > C2 > C8 for nucleophilic substitution on the neutral purine molecule. thieme-connect.de However, this order can be altered if the purine is in its anionic form or if it is a 7- or 9-substituted derivative, where substitution may occur first at the C8 position. thieme-connect.de

For example, reacting this compound with an excess of a primary or secondary amine in refluxing ethanol or methanol can lead to the selective substitution at the C6 position. google.com Further modifications at the C2 and C8 positions can then be carried out to generate a variety of 2,6,8-trisubstituted purine derivatives. These derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs) and induce apoptosis, highlighting their potential as anticancer agents. google.com Additionally, certain purine derivatives have shown promise as antiviral agents. solubilityofthings.comgoogle.com

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a powerful platform for the rapid and efficient generation of libraries of purine derivatives, facilitating the discovery of new bioactive molecules.

Polymer-Bound Purine Substrates

In solid-phase synthesis, the purine substrate is anchored to a solid support, typically a polymer resin. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and byproducts. nih.gov For the synthesis of 2,6,8-trisubstituted purine nucleosides, 8-bromoguanosine (B14676) has been used as a starting material, which can be linked to a polystyrene-methoxytrityl chloride resin at either the N2 or O5' position. nih.gov This polymer-bound approach facilitates the subsequent derivatization at the C2, C6, and C8 positions. nih.gov

Synthesis of Combinatorial Libraries of Purine Derivatives

The use of solid-phase synthesis enables the creation of combinatorial libraries of purine derivatives, where a large number of compounds with diverse substitutions can be prepared in a parallel fashion. nih.govnih.gov This approach is highly valuable for structure-activity relationship (SAR) studies and for screening for biological activity.

Computational and Spectroscopic Characterization of 2,6,8 Trichloropurine Derivatives

Spectroscopic Analysis (e.g., NMR, IR, UV) of Derivatives

The characterization of 2,6,8-trichloropurine derivatives heavily relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide detailed information about the molecular structure, functional groups, and electronic transitions within the molecules.

The synthesis of various 2,6,9-trisubstituted purines, which often start from 2,6-dichloropurine (B15474) or this compound, involves careful monitoring of the reactions and characterization of the products. mdpi.commdpi.comimtm.cz The structures of newly synthesized derivatives are typically confirmed using a combination of IR, Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR. mdpi.comiosrphr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise structure of purine (B94841) derivatives, including the position of substituents. For instance, in 2,6,9-trisubstituted purines, the proton at the C8 position typically appears as a singlet in the ¹H-NMR spectrum, with its chemical shift influenced by the surrounding substituents. iosrphr.org The chemical shifts of the carbon atoms in the purine ring, as determined by ¹³C-NMR, provide further confirmation of the substitution pattern. For example, the signals for C2, C4, C5, C6, and C8 carbons appear at distinct chemical shifts, which can be assigned using techniques like Heteronuclear Multiple Bond Correlation (HMBC). iosrphr.orgnih.gov HMBC analysis is particularly useful for unequivocally distinguishing between N7 and N9 regioisomers formed during alkylation reactions. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the synthesized derivatives. Characteristic absorption bands in the IR spectrum can confirm the presence of N-H bonds, C-N bonds, C=C bonds of the aromatic system, and the various substituent groups. For example, in a series of 2,6,9-trisubstituted purines, characteristic IR bands were observed for C-H stretching, C=N, and C=C stretching, and C-N stretching vibrations. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the purine ring system. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of the substituents. Generally, purine and its derivatives exhibit strong absorption in the UV region. thieme-connect.deresearchgate.net The electronic spectrum of purine derivatives typically shows transitions in the UV region, which are attributed to π → π* transitions. gu.se

Table 1: Representative Spectroscopic Data for Substituted Purine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (KBr, cm⁻¹) | Reference |

| 2-Chloro-6-benzylthio-7-methylpurine | 4.07 (s, 3H, NCH₃), 4.64 (s, 2H, CH₂), 7.38 (m, 5H, arom), 7.98 (s, 1H, H-8) | 33.39 (CH₂), 34.84 (CH₃), 122.72 (C-5), 127.98 (p-CH), 128.99 (m-CH), 129.84 (o-CH), 137.12 (C), 150.79 (C-8), 152.26 (C-2), 155.46 (C-6), 160.33 (C-4) | Not specified | nih.gov |

| 2-Chloro-7-methyl-6-purinesulfonamide | 4.07 (s, 3H, NCH₃), 6.91 (s, 2H, NH₂), 8.82 (s, 1H, H-8) | 36.46 (CH₃), 121.55 (C-5), 151.93 (C-8), 153.88 (C-4), 160.39 (C-2), 164.62 (C-6) | Not specified | nih.gov |

| N-([2,3′-Bipyridin]-6′-ylmethyl)-2-chloro-9-isopropyl-9H-purin-6-amine | 1.54 (d, 6H), 4.78 (m, 1H), 4.97 (s, 2H), 7.18-7.85 (m, 6H), 8.26 (dd, 1H), 8.67 (d, 1H), 9.09 (d, 1H) | 22.86, 45.45, 47.01, 119.18, 120.53, 122.14, 122.88, 133.82, 135.19, 137.04, 138.03, 147.50, 150.11, 154.22, 154.55, 155.15, 157.02 | Not specified | mdpi.com |

| N-Cyclohexyl-N'-[3-methyl-1-(9-methyl-6-piperidin-1-yl-9H-purin-2-ylcarbamoyl)-butyl]-Phthalamide | 0.8-1.75 (m), 2.88 (m, 1H), 2.93 (m, 1H), 3.76 (s, 3H), 4.22 (br, 4H), 4.88 (s, 1H), 7.61 (s, 1H), 7.86 (dd, 2H), 7.88 (dd, 2H), 8.15 (s, 1H) | Not specified | 3499 (N-H), 3065 (C-H), 1711, 1635 (C=O), 1612 (C=N), 1566, 1460 (C=C), 1391 (C–N) | iosrphr.org |

This table presents a selection of data from the literature and is not exhaustive.

Computational Studies on Reactivity and Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the reactivity and regioselectivity of nucleophilic substitution reactions on the purine scaffold. researchgate.netmdpi.com The purine ring consists of an electron-deficient pyrimidine (B1678525) ring fused to an electron-rich imidazole (B134444) ring. mdpi.com This electronic distribution dictates the preferred sites for nucleophilic and electrophilic attack.

In neutral purines, the general reactivity order for nucleophilic substitution is C6 > C2 > C8. thieme-connect.de The halogen at the 6-position is the most reactive, while those at the 2- and 8-positions exhibit lower reactivity. thieme-connect.de However, the regioselectivity of these reactions can be significantly influenced by the reaction conditions, the nature of the nucleophile, and the substituents already present on the purine ring.

Computational studies have provided detailed insights into the factors governing these reactions. For instance, DFT calculations have been used to analyze the reaction mechanism of Ullmann-type coupling reactions, revealing that the activation energy of the rate-limiting step is directly related to the experimental reaction yields. mdpi.com Such studies help in the rational design of reactants to optimize N-arylation processes.

Furthermore, computational analyses of nucleophilic aromatic substitution (SNAr) reactions have quantified the effect of substituents on the reaction barriers. osti.gov DFT calculations can predict the kinetic barriers for substitution at different positions of the purine ring, explaining the observed regioselectivity. For example, it has been shown that a transient radical substituent can act as a powerful electron-withdrawing group, significantly lowering the barrier for nucleophilic substitution at a distal position. osti.gov

In the context of this compound, the reactivity of the three chloro-substituents towards nucleophiles is different. The sequential substitution of the chloro groups can be controlled to some extent by tuning the reaction conditions. thieme-connect.de The ease of halogen substitution is dependent on whether the purine reacts as a neutral molecule or as an anion. thieme-connect.de Computational models can help predict the most favorable site for substitution under different conditions by calculating the activation energies for the attack of a given nucleophile at each of the C2, C6, and C8 positions.

The activation strain model, combined with quantitative molecular orbital theory, is another computational approach used to analyze activation barriers. nih.gov This model dissects the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the deformed reactants. Such analyses provide a deeper understanding of the origins of reaction barriers and selectivity.

While specific computational data for a wide range of this compound derivatives is not compiled in a single study, the principles derived from computational investigations of related halopurines provide a strong framework for understanding their chemical behavior. These theoretical insights are crucial for the rational design and synthesis of novel purine derivatives with desired biological activities.

Table 2: Computationally Derived Insights into Purine Reactivity

| System/Reaction | Computational Method | Key Finding | Reference |

| Ullmann-type N-arylation of substituted aryl halides | DFT ωB97X-D/6-311G(d,p) and ωB97X-D/LanL2DZ | Activation energy of the rate-limiting step correlates with experimental yields. Strain in the substituted iodoanilines is the primary contributor to the energy barrier. | mdpi.com |

| Nucleophilic aromatic substitution of halophenols | DFT UM11/6–311++G(d,p)/CPCM(MeCN) | A transient phenoxyl radical acts as a strong electron-withdrawing group, lowering the kinetic barrier for SNAr by over 20 kcal/mol compared to the closed-shell phenol. | osti.gov |

| SN2 reactions at various central atoms | G4 method, Activation Strain Model (ASM) | E2 reactions are as sensitive to structural variations as SN2 reactions. ASM helps rationalize divergent reactivity by analyzing strain and interaction energies. | nih.gov |

| C-H cyanation of purines | Not specified | Triflic anhydride (B1165640) activation reverses the polarity of the purine core, directing nucleophilic attack to the electron-rich imidazole motif (C8 or C2). | mdpi.com |

| Substituent effect of halogens at C8 of adenine (B156593) | DFT B3LYP/6-311+G(d,p) | For substituted adenines, the N9H tautomer is the most stable in the gas phase. | researchgate.net |

This table summarizes key findings from computational studies on related systems that are relevant to understanding the reactivity of this compound derivatives.

Applications of 2,6,8 Trichloropurine in Medicinal Chemistry Research

Development of Purine (B94841) Antagonists

2,6,8-Trichloropurine and its derivatives are widely explored as purine antagonists. smolecule.comacs.orgacs.org By mimicking the structure of endogenous purines, these compounds can interfere with the normal metabolic processes that depend on natural purines. vulcanchem.com This antagonism is the foundational mechanism for many of its therapeutic applications. The compound's ability to act as a purine antagonist makes it a valuable tool in biochemical research and a candidate for therapies targeting rapidly proliferating cells, such as in cancer or viral infections, which have a high demand for purine nucleotides. smolecule.comvulcanchem.com

Inhibition of Purine Metabolism Pathways

A primary consequence of the antagonistic action of this compound is the inhibition of purine metabolism. smolecule.com Purines are vital for numerous cellular functions, most notably as building blocks for DNA and RNA. solubilityofthings.com By disrupting the pathways that synthesize and interconvert purine nucleotides, compounds derived from this compound can exert potent biological effects.

This compound and its ammonium (B1175870) salt are known to inhibit the synthesis of nucleotides essential for the formation of DNA and RNA. smolecule.comvulcanchem.com This disruption of nucleotide biosynthesis is a key strategy in the development of anticancer and antiviral therapies, as it preferentially affects rapidly dividing cells that require a constant and high supply of nucleotides for replication. smolecule.comvulcanchem.com The inhibition of these pathways effectively chokes off the supply of necessary components for new genetic material, thereby halting proliferation. smolecule.com

The biological activity of this compound is rooted in its ability to inhibit specific enzymes involved in metabolic and signaling pathways. smolecule.com As a purine analog, it can bind to the active sites of enzymes that normally process adenine (B156593) or guanine-based substrates. Research has shown it can selectively inhibit certain kinases and phosphatases, which are critical regulators of cellular signaling. smolecule.comnih.gov More specific enzyme inhibition has been quantified in several studies. For instance, this compound ammonium has been shown to inhibit key enzymes in the purine biosynthesis pathway, such as adenylosuccinate synthetase and IMP dehydrogenase. vulcanchem.com It has also been identified as a competitive inhibitor of urate oxidase (UAOX). researchgate.net

Table 1: Enzyme Inhibition by this compound Derivatives

This table presents enzymes that are inhibited by derivatives of this compound and their corresponding half-maximal inhibitory concentrations (IC₅₀), where available.

| Enzyme | Inhibitor | IC₅₀ (µM) | Pathway Affected |

| Adenylosuccinate synthetase | This compound ammonium | 12.3 | Purine biosynthesis |

| IMP dehydrogenase | This compound ammonium | 8.7 | Guanine nucleotide pool |

| Urate Oxidase (UAOX) | This compound | Not specified | Purine degradation |

| Various Kinases & Phosphatases | This compound ammonium | Not specified | Cell Signaling |

Data sourced from references vulcanchem.comresearchgate.net.

Precursor for Bioactive Compounds

Perhaps the most significant role of this compound in medicinal chemistry is as a versatile precursor for the synthesis of novel bioactive compounds. avcr.czgoogle.com The distinct reactivity of its three chlorine atoms allows chemists to selectively introduce different functional groups at the C2, C6, and C8 positions, leading to a vast library of trisubstituted purine derivatives. vmou.ac.inavcr.cz This synthetic flexibility has been exploited to create potent antiviral and anticancer agents. solubilityofthings.comresearchgate.net

The purine scaffold is central to many antiviral drugs, and this compound is a valuable starting material for creating new agents in this class. solubilityofthings.comresearchgate.net Early research demonstrated that this compound itself possesses virostatic properties, inhibiting the multiplication of the vaccinia virus in tissue cultures. aai.org

More advanced applications involve using it as a chemical intermediate. In one notable synthesis, a derivative, 2,6,8-trichloro-7-methylpurine, was converted into 7,8-dihydro-7-methyl-8-thioxoguanosine. nih.gov This final compound proved to be a highly active antiviral agent against several viruses, including Banzi, Semliki Forest, and San Angelo viruses, when tested in mice. nih.gov Furthermore, synthetic strategies starting from di- and trihalopurines have led to 6-hetarylpurine ribonucleosides that exhibit a strong anti-HCV (Hepatitis C virus) effect. avcr.cz

The development of anticancer agents is a major focus of research involving this compound. smolecule.comvulcanchem.comimtm.cz Its ability to disrupt nucleotide synthesis makes its derivatives prime candidates for cytostatic agents, which inhibit cell growth and proliferation. smolecule.comavcr.cz

Specific examples from the literature highlight its utility:

Antileukemic Agents: this compound has been used as the starting material in the stereoselective synthesis of a series of 8-substituted 2-chloro-2′-deoxyadenosine (2-CdA) derivatives. tandfonline.com Within this series, the 8-thioxo derivative demonstrated significant cytotoxicity against several leukemia cell lines. tandfonline.com

Cytostatic Ribonucleosides: Cross-coupling reactions on halogenated purine precursors have been used to create large series of 6-arylpurine ribonucleosides, which were found to possess potent cytostatic activity. avcr.cz

Broad Antitumor Activity: Numerous studies have synthesized and evaluated various 2,6-substituted and 2,6,9-trisubstituted purines derived from chlorinated precursors. imtm.cznih.gov Many of these compounds have shown potent in-vitro growth inhibition across a wide range of human tumor cell lines. nih.gov

This body of research underscores the importance of this compound as a foundational molecule for generating novel purine-based anticancer and cytostatic therapies. avcr.cznih.gov

Prodrug Synthesis

The highly reactive nature of the chlorine atoms on the this compound scaffold makes it a useful intermediate in the synthesis of more complex purine derivatives. While not typically a prodrug itself, it serves as a foundational building block for molecules that can be developed into prodrugs. The chlorine atoms can be selectively replaced by various nucleophiles, allowing for the introduction of specific functional groups. smolecule.com

For instance, functional groups like acetic acid moieties can be introduced onto the purine scaffold, which is derived from precursors like this compound. The inclusion of such hydrophilic groups can enhance solubility and provides a point of attachment for promoieties, which are cleaved in vivo to release the active drug molecule. This strategy is a cornerstone of prodrug design, aiming to improve the pharmacokinetic properties of a parent drug. The initial synthesis of purine itself by Emil Fischer involved the use of this compound as a key intermediate, highlighting its fundamental role in purine chemistry. gu.se

Bioisosteric Replacements in Drug Design

Bioisosterism is a fundamental strategy in drug design where one functional group is replaced by another with similar physicochemical properties to enhance potency, selectivity, or metabolic stability. nih.govu-tokyo.ac.jp this compound is an excellent starting material for creating libraries of compounds for bioisosteric studies. The three chlorine atoms at positions 2, 6, and 8 are prime sites for such replacements.

The concept of bioisosterism has been widely applied to solve a range of problems in drug development, including toxicity, pharmacokinetics, and selectivity. researchgate.net In the context of this compound, the chlorine atoms can be replaced by other halogens (e.g., fluorine) or by non-classical isosteres like cyano (-CN) or trifluoromethyl (-CF3) groups. u-tokyo.ac.jp These modifications can subtly alter the electronic distribution, hydrogen bonding capacity, and steric profile of the molecule, leading to significant changes in its interaction with biological targets. This allows researchers to fine-tune the pharmacological profile of a lead compound. The reactivity of the purine core enables the synthesis of diverse derivatives for exploring these structure-activity relationships. nih.gov

| Original Group (at C2, C6, or C8) | Potential Bioisosteric Replacement | Rationale for Replacement |

| Chlorine (-Cl) | Fluorine (-F) | Similar size (van der Waals radii of 1.35 Å for F vs. 1.80 Å for Cl), but fluorine is more electronegative, altering electronic interactions. u-tokyo.ac.jp |

| Chlorine (-Cl) | Cyano (-CN) | Acts as an electron-withdrawing group, potentially mimicking the electronic effect of a halogen. u-tokyo.ac.jp |

| Chlorine (-Cl) | Trifluoromethyl (-CF3) | A strong electron-withdrawing group that can also increase lipophilicity and block metabolic oxidation. u-tokyo.ac.jp |

| Chlorine (-Cl) | Amino (-NH2) or Hydroxyl (-OH) | Non-classical replacements that introduce hydrogen bonding capabilities, drastically changing target interactions. u-tokyo.ac.jp |

Research Tools in Biochemical Studies

Investigating Nucleic Acid Interactions

Derivatives of this compound serve as valuable tools for investigating the structure and interactions of nucleic acids (DNA and RNA). thieme-connect.de Because the purine core is a fundamental component of nucleic acids, these synthetic analogues can act as probes to study interactions with enzymes and proteins involved in nucleic acid metabolism. smolecule.comsolubilityofthings.com For example, 7-benzyl-2,6,8-trichloro-7H-purine has been utilized as a tool for studying these interactions and for enzyme inhibition studies. smolecule.com

By replacing the chlorine atoms with specific labels, such as ¹⁵N, researchers can employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure and dynamics of DNA and RNA fragments. thieme-connect.de The ability to systematically modify the 2, 6, and 8 positions allows for the creation of a wide range of probes to explore the binding requirements of enzymes and receptors that recognize purines. smolecule.com This research provides insight into the regulatory mechanisms of nucleic acid metabolism. solubilityofthings.com

Photoaffinity Labeling Applications

Photoaffinity labeling is a powerful technique used to identify and characterize binding sites in biological macromolecules. This method uses a ligand that, upon photoactivation, forms a covalent bond with its target. This compound is a key precursor for synthesizing such labels. mdpi.com

The chlorine atoms can be readily substituted with azido (B1232118) (-N₃) groups, which are photoreactive. For instance, this compound can be converted to 2,6,8-triazidopurine. mdpi.com These azido-purines can then be used to identify purine-binding proteins. When an azido-purine analogue binds to its target protein and is exposed to UV light, the azido group forms a highly reactive nitrene that covalently crosslinks the label to the protein. mdpi.comnih.gov This allows for the irreversible tagging and subsequent identification of the target protein. 8-Azidoadenine derivatives, synthesized from precursors like 6,8-dichloropurine, have proven particularly effective as photoaffinity labels for identifying transport proteins and cytokinin-binding proteins. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. This compound is an ideal scaffold for such studies due to its three distinct and reactive positions (C2, C6, and C8). Systematic modification at these sites allows researchers to correlate specific structural changes with changes in biological activity. imtm.cz

The introduction of substituents at the C2, C6, and N9 positions of the purine ring has been widely explored to enhance the binding affinity and selectivity of compounds, particularly as kinase inhibitors. imtm.cz The regioselectivity of substitution reactions on di- and trihalopurines is a critical aspect of these studies. avcr.cz For example, in dihalopurines, substitution reactions often occur preferentially at the C6 position, allowing for controlled, stepwise synthesis of disubstituted and trisubstituted derivatives. avcr.cz

By creating a library of 2,6,8-trisubstituted purines with varying groups (e.g., aryl, alkyl, amino) and evaluating their biological effects, researchers can build a comprehensive SAR model. imtm.czresearchgate.net This model helps to identify the key structural features required for a desired pharmacological effect, such as anticancer or antiviral activity. smolecule.comaai.org

| Position on Purine Ring | Type of Substituent | Potential Impact on Biological Activity |

| C2 | Small amines, Alkyl groups | Modulates hydrogen bonding capacity and steric fit within a binding pocket. imtm.cz |

| C6 | Aryl groups, Piperazines | Can significantly enhance potency and selectivity, particularly for kinase inhibition, through hydrophobic and π-stacking interactions. imtm.czavcr.cz |

| C8 | Halogens, Azido groups | Can be used to probe electronic requirements or to introduce photoreactive handles for target identification. mdpi.com |

| N9 | Alkyl groups, Benzyl groups | Influences solubility, cell permeability, and the orientation of other substituents. smolecule.comimtm.cz |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,6,8-Trichloropurine from uric acid?

- Methodological Answer : this compound is synthesized via chlorination of uric acid using phosphoryl chloride (POCl₃) under controlled conditions. Key parameters include:

- Temperature : Maintain 10–15°C during chlorination to avoid hydrolysis byproducts (e.g., dichloro-hydroxypurines) .

- Solvent : Use anhydrous methanol or hydrochloric acid to stabilize intermediates and prevent premature hydrolysis .

- Purification : Column chromatography or recrystallization from ethanol is recommended to isolate high-purity product (>98%) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use UV-Vis spectroscopy (λmax ~260 nm for purine derivatives) and ¹H/¹³C NMR to verify substitution patterns. For example:

- NMR : Chlorine substituents at positions 2, 6, and 8 deshield adjacent protons, producing distinct splitting patterns .

- Mass Spectrometry : Confirm molecular ion peaks at m/z 199.5 (M+H⁺) and isotopic patterns consistent with three chlorine atoms .

Q. What solvents and storage conditions ensure the stability of this compound?

- Methodological Answer :

- Solvents : Store in anhydrous methanol or dichloromethane to minimize hydrolysis. Avoid aqueous or alkaline solutions, as chlorine substituents hydrolyze readily to hydroxyl groups .

- Temperature : Keep at –20°C under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How do competing reaction pathways during chlorination of purine thiols lead to inconsistent yields of this compound?

- Methodological Answer : The chlorination mechanism involves:

- Sulfenyl chloride intermediates : Thiol groups (–SH) react with Cl₂ to form –SCl, which undergoes nucleophilic displacement by chloride ions.

- Positional reactivity : The 6-position is most reactive due to electron density distribution, leading to preferential substitution. Acidic conditions enhance 8-position reactivity .

- Mitigation : Use excess Cl₂ and low temperatures (10–15°C) to suppress side reactions (e.g., sulfonic acid formation) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Control experiments : Verify purity via HPLC and rule out hydrolysis byproducts (e.g., 2,6-dichloro-8-hydroxypurine) that may skew bioactivity results .

- Dose-response profiling : Test derivatives across a wide concentration range (1 nM–100 µM) to identify non-linear effects, such as ROS modulation observed in uric acid analogs .

Q. How can this compound serve as a precursor for synthesizing purine antagonists with tailored selectivity?

- Methodological Answer :

- Selective hydrolysis : Treat with aqueous KOH to replace specific chlorines. For example:

- This compound → 8-chloro-6-hydroxypurine (replacement at position 6) .

- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/alkyl groups at position 2 or 8, leveraging residual chlorine as a leaving group .

Q. What computational methods predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Model electron density maps to identify electrophilic centers. The 6-position typically shows the highest susceptibility to nucleophilic attack .

- Molecular docking : Simulate interactions with enzymes (e.g., xanthine oxidase) to design derivatives with enhanced binding affinity .

Data Contradiction Analysis

Q. Why do some studies report this compound as stable in acidic media, while others observe rapid hydrolysis?

- Methodological Answer : Stability depends on:

- Protonation state : In strongly acidic conditions (pH < 2), the purine ring remains protonated, slowing hydrolysis.

- Trace water content : Even 0.1% H₂O in solvents accelerates hydrolysis to 2,6-dichloro-8-hydroxypurine. Use Karl Fischer titration to ensure solvent dryness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.